Irciniastatin A

Description

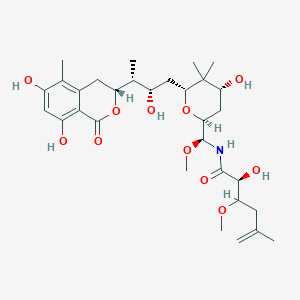

Structure

3D Structure

Properties

Molecular Formula |

C31H47NO11 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide |

InChI |

InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22?,23+,24-,25-,27+,29+/m1/s1 |

InChI Key |

BNNIEBYABSNREN-PWUUFGKWSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H](C(CC(=C)C)OC)O)OC)O)(C)C)O |

Canonical SMILES |

CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O |

Synonyms |

irciniastatin A psymberin |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action

Fundamental Mechanism: Protein Translation Inhibition

The primary mechanism of action for Irciniastatin A is the potent inhibition of protein synthesis. jst.go.jpsmolecule.comnih.gov This fundamental activity is the origin of its profound cellular effects. Belonging to the pederin-type compounds, its mode of action involves direct interaction with the cellular machinery responsible for translating genetic information into proteins. jst.go.jpresearchgate.net

Identification of Ribosomal Binding Site (E-site)

Detailed chemical footprinting experiments have successfully mapped the precise binding location of this compound on the ribosome. acs.orgnih.gov These studies reveal that this compound binds to the E-site (Exit site) of the 60S large ribosomal subunit. acs.org The binding occurs within domain V of the 25S rRNA (in yeast) which corresponds to the 28S rRNA in mammalian cells. acs.org

Specifically, experiments have shown that the presence of this compound inhibits the chemical methylation of a particular cytosine residue (C2765 on 25S rRNA) by dimethyl sulfate (B86663) (DMS). acs.org This inhibition indicates that the compound physically occupies that space, preventing the chemical modification. This specific interaction within the E-site is believed to be the critical event that halts the process of protein translation. acs.org

Comparative Analysis with Other Translation Inhibitors

This compound's mechanism, while centered on translation inhibition, displays unique characteristics when compared to other inhibitors.

Pederin (B1238746) Family (e.g., Mycalamides): this compound is structurally related to other pederin-family compounds like mycalamide A and B. jst.go.jpacs.org Mycalamide B has also been shown to bind to the E-site of the 60S ribosomal subunit, suggesting a shared mechanism among these related natural products. acs.org However, studies have also suggested that despite targeting the same general location, there may be distinct binding modes between this compound and mycalamide A. acs.org

Ribotoxic Stress Inducers (e.g., Deoxynivalenol, Anisomycin): Many translation inhibitors trigger a "ribotoxic stress response," characterized by the rapid activation of stress-activated protein kinases (SAPKs). jst.go.jpresearchgate.net Deoxynivalenol, for instance, robustly activates ERK, p38, and JNK pathways. jst.go.jpresearchgate.net In contrast, this compound does not induce a typical ribotoxic stress response in all cell types. jst.go.jpnih.gov For example, in A549 lung carcinoma cells, it uniquely promotes a potent and sustained activation of the ERK pathway while causing little activation of p38 and JNK, distinguishing it from classic ribotoxic stressors. jst.go.jpresearchgate.net

Other Inhibitors (e.g., Puromycin, Cycloheximide): Puromycin, an aminoacyl-tRNA analog, terminates translation prematurely but does not typically induce a ribotoxic stress response. researchgate.net Cycloheximide (B1669411) also binds to the ribosomal E-site and inhibits translation. acs.orgescholarship.org Chemical footprinting experiments often use cycloheximide as a positive control for E-site binding, and results show that this compound inhibits methylation at the same site, confirming their shared target location. acs.org

| Inhibitor | Ribosomal Binding Site | Induces Ribotoxic Stress Response | Primary Kinase Activation Profile (A549 Cells) |

|---|---|---|---|

| This compound | E-site of 60S subunit | Cell-type dependent (No in A549) jst.go.jpnih.gov | Potent, sustained ERK activation; little p38/JNK activation jst.go.jpresearchgate.net |

| Deoxynivalenol | A-site (PTC) of 60S subunit | Yes jst.go.jpresearchgate.net | Transient ERK, p38, and JNK activation jst.go.jp |

| Puromycin | A-site of 60S subunit | No researchgate.net | No significant activation researchgate.net |

| Cycloheximide | E-site of 60S subunit | Yes | p38 and JNK activation jst.go.jp |

Modulation of Intracellular Signaling Pathways

Beyond its direct impact on protein synthesis, this compound profoundly modulates intracellular signaling cascades, particularly those related to cellular stress.

Activation of Stress-Activated Protein Kinases (SAPKs): JNK and p38

This compound is a known activator of the stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAP kinase. nih.govresearchgate.net Research in human leukemia Jurkat cells shows that this compound treatment leads to a slow but prolonged activation of both JNK and p38, typically observed between one and six hours post-treatment. nih.govresearchgate.net This activation is a critical component of the cellular response to the stress induced by translation inhibition and is linked to the compound's ability to induce apoptosis, or programmed cell death. nih.govnih.gov

Cell-Type Specificity of SAPK Activation Profiles

A remarkable feature of this compound is that its effect on SAPK signaling pathways is highly dependent on the cell type. jst.go.jp This specificity distinguishes it from many other translation inhibitors. jst.go.jp

In Human Leukemia Jurkat Cells: this compound strongly increases the phosphorylation and activation of both p38 and JNK. jst.go.jpnih.gov This robust SAPK activation is a key driver of apoptosis in this cell line. nih.gov

In Human Lung Carcinoma A549 Cells: The response is markedly different. In A549 cells, this compound induces very little activation of p38 and JNK. jst.go.jpnih.govresearchgate.net Instead, it causes a marked and sustained activation of a different MAP kinase, the extracellular signal-regulated kinase (ERK). jst.go.jpresearchgate.net This unique, cell-specific signaling profile suggests that the downstream consequences of this compound treatment can vary significantly between different cancer types. jst.go.jp

| Cell Line | Cell Type | p38 Activation | JNK Activation | ERK Activation |

|---|---|---|---|---|

| Jurkat | Human Leukemia | Strong, prolonged activation jst.go.jpnih.gov | Strong, prolonged activation jst.go.jpnih.gov | Not reported as primary effect |

| A549 | Human Lung Carcinoma | Little to no activation jst.go.jpnih.gov | Little to no activation jst.go.jpnih.gov | Potent and sustained activation jst.go.jpresearchgate.net |

Role of the Mitochondrial Pathway in SAPK Induction

The prolonged activation of JNK and p38 by this compound in Jurkat cells is not a direct consequence of ribosomal binding alone but is mediated by the mitochondrial pathway of apoptosis. nih.gov Evidence suggests that the initial stress of translation inhibition leads to mitochondrial dysfunction, which in turn generates reactive oxygen species (ROS). nih.govnih.gov

This hypothesis is supported by several key findings:

In cells engineered to overexpress the anti-apoptotic protein Bcl-xL, which stabilizes mitochondria, the duration of JNK and p38 activation by this compound was significantly shortened. nih.gov

Treatment of cells with N-acetyl-L-cysteine, a potent antioxidant that scavenges ROS, produced the same effect, shortening the activation period of the SAPKs. nih.gov

These results strongly indicate that the sustained SAPK activation is a downstream event driven by ROS generated from mitochondria. nih.gov This mitochondria-mediated mechanism amplifies the initial stress signal, and the resulting JNK activation is required for the subsequent execution of caspase-8-dependent apoptosis. nih.gov

Sustained Activation of Extracellular Signal-Regulated Kinase (ERK)

This compound has been identified as a unique translation inhibitor that triggers a potent and sustained activation of the Extracellular Signal-Regulated Kinase (ERK) pathway in human lung carcinoma A549 cells. jst.go.jpresearchgate.net Unlike other inhibitors of protein synthesis that induce a more general ribotoxic stress response, this compound's effect is notably specific to the ERK pathway in these cells. jst.go.jp Studies have shown that treatment of A549 cells with this compound leads to a marked and prolonged phosphorylation of ERK1 and ERK2. researchgate.net This sustained activation is distinct from the transient activation typically observed with other stimuli.

In A549 cells, this compound induced minimal activation of other mitogen-activated protein (MAP) kinases, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK). jst.go.jpnih.gov However, it is important to note that the activation of p38 MAP kinase and JNK by this compound appears to be cell-type specific. jst.go.jp For instance, in human leukemia Jurkat cells, this compound has been shown to increase the phosphorylation of both p38 MAP kinase and JNK. jst.go.jp This cell-type-specific response suggests that the upstream mechanisms leading to MAP kinase activation by this compound may vary across different cellular contexts. jst.go.jp

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through the apoptotic pathway. nih.gov This is a crucial aspect of its cytotoxic and potential anti-cancer properties.

Apoptosis Induction in Cellular Models

In human leukemia Jurkat cells, this compound has been shown to be a potent inducer of apoptosis. nih.gov The induction of apoptosis is accompanied by the activation of stress-activated protein kinases. nih.gov The apoptotic process initiated by this compound involves the mitochondrial pathway, a key intrinsic route for programmed cell death. nih.gov

Link between JNK Activation and Caspase-8 Dependent Apoptosis

Further investigation into the apoptotic mechanism of this compound in Jurkat cells has revealed a direct link between the activation of JNK and the subsequent engagement of caspase-8-dependent apoptosis. nih.govnih.gov While this compound induces a slow and prolonged activation of both JNK and p38 MAP kinase, only the inhibition of JNK with SP600125 partially suppresses the induced apoptosis. nih.gov The p38 inhibitor SB202190, however, has no such effect. nih.gov

Interestingly, the activation of JNK and p38 by this compound appears to be mediated by reactive oxygen species (ROS) generated from the mitochondria. nih.gov This is supported by the observation that the antioxidant N-acetyl-L-cysteine can shorten the duration of JNK and p38 activation. nih.gov Furthermore, in caspase-8-deficient Jurkat cells, the apoptosis induced by this compound is reduced but not completely abolished by the JNK inhibitor, suggesting that JNK activation is required for the full execution of caspase-8-dependent apoptosis. nih.gov This indicates a complex interplay where this compound activates stress-activated kinases through a mitochondria-mediated mechanism, and the subsequent JNK activation is a critical component of the caspase-8-dependent apoptotic pathway. nih.gov

Ribosomal Targeting via Forward Genetic Screens

The primary molecular target of this compound has been identified as the ribosome, the cellular machinery responsible for protein synthesis. jst.go.jpnih.gov This was definitively demonstrated through forward genetic screens using the model organism Caenorhabditis elegans. researchgate.netcore.ac.uktdl.org These genetic studies revealed that mutations conferring resistance to this compound map to genes encoding ribosomal proteins, thus pinpointing the ribosome as the direct target of the compound. nih.govtdl.org

Chemical footprinting experiments have further elucidated the binding site of this compound on the ribosome. These studies indicate that both this compound and its analogue, Irciniastatin B, bind to the E-site of the 60S ribosomal subunit. acs.org This binding interaction is responsible for the potent inhibition of protein translation observed upon treatment with these compounds. acs.org The inhibition of protein synthesis is a central mechanism underlying the cytotoxic effects of this compound. nih.govacs.org While both this compound and other pederin family members like mycalamide A target the ribosome, the fact that an irciniastatin-resistant mutant strain of C. elegans did not show cross-resistance to mycalamide A suggests distinct binding modes for these two compounds. nih.gov

The inhibition of translation initiation factor eIF4A, a DEAD-box RNA helicase, has emerged as a key aspect of this compound's mechanism. nih.govfrontiersin.org eIF4A is crucial for unwinding complex secondary structures in the 5' untranslated regions of mRNAs, a necessary step for the initiation of cap-dependent translation. nih.govelifesciences.org By targeting the ribosome and interfering with this fundamental process, this compound effectively halts protein synthesis, leading to the downstream cellular consequences detailed above. acs.orgnih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Overview of Total Synthesis Strategies

The synthetic approaches to Irciniastatin A can be broadly categorized into pioneering first-generation syntheses, convergent strategies that assemble complex fragments at a late stage, and more recent, improved routes that offer greater efficiency.

To efficiently manage the complexity of this compound, many research groups have adopted convergent synthetic strategies. acs.orgnih.govnih.gov These approaches involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A common disconnection strategy breaks the molecule into three main fragments: the C1–C6 side chain, the C8–C16 tetrahydropyran (B127337) core, and the C17–C25 dihydroisocoumarin portion. acs.orgacs.orgnih.gov

The union of these fragments is a critical aspect of the convergent approach. For example, the Smith group utilized a boron-mediated aldol (B89426) reaction to connect the tetrahydropyran core with the dihydroisocoumarin precursor. nih.govacs.org Specifically, the Z-boron enolate of the tetrahydropyran fragment was reacted with the aldehyde of the aryl fragment to furnish the desired syn-aldol product with high diastereoselectivity. nih.gov Another key coupling is the formation of the amide bond linking the C1–C6 side chain to the main body of the molecule. This is often achieved at a very late stage, sometimes as the final step before deprotection, using methods like the reaction of an acid chloride with a hemiaminal. nih.gov For instance, the Crimmins group employed i-PrMgCl to facilitate this coupling, achieving an 87% yield. nih.gov

The power of convergent synthesis is highlighted by the ability to rapidly assemble the complex carbon skeleton from well-defined, pre-synthesized building blocks. The Crimmins group, for instance, reported a highly convergent synthesis featuring an enolsilane-oxocarbenium ion union to generate the C8-C25 fragment. nih.govorgsyn.org

Table 1: Comparison of Selected Convergent Synthesis Coupling Strategies

| Research Group | Fragment 1 | Fragment 2 | Coupling Reaction | Key Reagents | Reference |

|---|---|---|---|---|---|

| Smith et al. | Tetrahydropyran (+)-6 | Aryl aldehyde 5 | Substrate-controlled aldol | Dichlorophenylborane | nih.gov |

| Crimmins et al. | Hemiaminal 3 | Acid chloride 2 | Amide bond formation | i-PrMgCl | nih.gov |

| Crimmins et al. | Enolsilane 6 | Acetate (B1210297) 5 | Enolsilane-oxocarbenium union | BF3●OEt2 | nih.gov |

This table is generated based on available data and is not exhaustive.

Subsequent to the initial total syntheses, efforts have been directed towards developing more efficient and scalable routes to this compound. A significant focus has been on improving the synthesis of the highly substituted tetrahydropyran core, which was a lengthy part of the first-generation syntheses. nih.govnih.gov The Smith group, for example, reported a second-generation synthesis of the tetrahydropyran core that reduced the step count from 22 to 13 steps. nih.govacs.orgnih.gov This improvement was a key feature of their unified strategy to access both this compound and B. nih.govacs.orgnih.gov

Key Stereoselective Transformations and Synthetic Challenges

The synthesis of this compound is fraught with stereochemical challenges, necessitating the use of highly selective and robust chemical transformations. The construction of its multiple stereocenters with precise control is a testament to the power of modern asymmetric synthesis.

The 2,6-trans-tetrahydropyran (THP) ring is a central structural feature of this compound, and its synthesis has been a major focus of synthetic efforts. nih.govrsc.org The THP core of this compound contains four stereocenters, and their correct installation is critical. nih.govnih.gov Strategies for its construction often rely on reagent-controlled asymmetric reactions to set the stereochemistry. nih.govnih.gov

One common approach involves the cyclization of a linear precursor containing the requisite stereocenters. For example, acid-catalyzed cyclization, using reagents like camphorsulfonic acid, can form the tetrahydropyran ring. nih.gov Another powerful method involves an enolsilane-oxocarbenium ion union, which has been shown to proceed with high diastereoselectivity. nih.govorgsyn.org A novel transannular Michael addition/lactone reduction sequence has also been employed to construct the 2,6-trans-tetrahydropyran derivative. acs.org

A frequently employed and powerful strategy for installing stereocenters in the precursors to the tetrahydropyran core is the Sharpless asymmetric epoxidation. acs.orgnih.govnih.gov This reaction allows for the enantioselective epoxidation of allylic alcohols, providing chiral epoxides that serve as versatile synthetic intermediates. nih.govnih.gov For instance, in the Smith group's synthesis, a Sharpless asymmetric epoxidation was used to create a β-epoxide with 13:1 diastereoselectivity. nih.gov In another instance, the same reaction using (-)-diisopropyl tartrate furnished an epoxide with 20:1 diastereoselectivity. nih.gov

Following the formation of the epoxide, a regioselective ring-opening reaction is often used to introduce further functionality and extend the carbon chain. The regioselectivity of this opening is crucial for the successful synthesis of the target molecule. Lewis acids are often employed to control the regioselectivity of the nucleophilic attack on the epoxide. acs.orgfrontiersin.org For example, trimethylaluminum (B3029685) has been used to achieve a single regioisomeric alcohol product. nih.gov The Iwabuchi group has demonstrated the use of Eu(OTf)3 as a catalyst for the highly regioselective ring-opening of a 2,3-epoxy alcohol with methanol. acs.orgnih.gov This "Sharpless asymmetric epoxidation–regioselective epoxide ring opening" sequence is a key maneuver in their divergent total synthesis of this compound and B. acs.org

Table 2: Examples of Asymmetric Epoxidation and Ring-Opening Reactions in this compound Synthesis

| Step | Reaction | Reagents/Catalyst | Diastereoselectivity (dr) | Research Group | Reference |

|---|---|---|---|---|---|

| Epoxidation | Sharpless Asymmetric Epoxidation | (-)-DIPT | 20:1 | Smith et al. | nih.gov |

| Epoxidation | Sharpless Asymmetric Epoxidation | - | 13:1 | Smith et al. | nih.govnih.gov |

| Ring Opening | Regioselective Epoxide Opening | Trimethylaluminum | Single regioisomer | Smith et al. | nih.gov |

This table is generated based on available data and is not exhaustive. DIPT = Diisopropyl tartrate, DTBMP = 2,6-di-tert-butyl-4-methylpyridine, MeOH = Methanol.

Formation of the Dihydroisocoumarin Unit

The dihydroisocoumarin motif is another key structural component of this compound. acs.org Various synthetic routes have been developed for its construction. One effective second-generation approach involves a stepwise sequence of a Sonogashira coupling, followed by a cycloisomerization and reduction to form the heterocyclic ring system. researchgate.net

Another established method involves the elaboration of the product from the previously mentioned aldol reaction. nih.gov Following the boron-mediated aldol union, a chelation-controlled reduction of a ketone is performed, which is then followed by saponification of a methyl ester with simultaneous lactonization to furnish the dihydroisocoumarin core. nih.gov This sequence efficiently builds the bicyclic system while maintaining stereochemical integrity. nih.gov

Installation of the Acid-Sensitive N,O-Hemiaminal Moiety via Curtius Rearrangement

The installation of the N,O-hemiaminal (also referred to as an N,O-aminal) functionality represents a significant challenge due to its inherent acid sensitivity. researchgate.netnih.gov A late-stage Curtius rearrangement is the universally adopted strategy to introduce this moiety with complete control of stereochemistry. nih.govnih.govnih.govnih.gov This reaction is performed late in the synthetic sequence to avoid decomposition of the sensitive group under various reaction conditions. nih.gov

The process is initiated from a carboxylic acid precursor, which is converted into an acyl azide (B81097). nih.gov A thermal rearrangement of the acyl azide generates an isocyanate, which is subsequently trapped in situ. nih.govnih.gov This rearrangement proceeds with complete retention of configuration at the adjacent stereocenter (C8), a critical feature for the success of the total synthesis. nih.govnih.govresearchgate.net To stabilize the resulting aminal, the intermediate isocyanate is trapped with 2-(trimethylsilyl)ethanol (B50070) to form a Teoc-protected N,O-aminal, which is sufficiently robust for the final steps of the synthesis. nih.govnih.gov

| Step | Transformation | Key Reagents | Intermediate/Product | Reference(s) |

| 1 | Acyl Azide Formation | Diphenylphosphoryl azide (DPPA) or similar | Acyl azide | nih.govresearchgate.net |

| 2 | Curtius Rearrangement | Heat (Thermal rearrangement) | Isocyanate | nih.govnih.gov |

| 3 | Isocyanate Trapping | 2-(trimethylsilyl)ethanol (Teoc-OH) | Teoc-protected N,O-aminal | nih.govnih.govresearchgate.net |

Divergent Synthesis of this compound and Irciniastatin B

A key innovation in the synthesis of this class of molecules is the development of a divergent strategy that allows for the production of both (+)-Irciniastatin A and (−)-Irciniastatin B from a common late-stage intermediate. nih.govnih.govnih.gov The structural difference between the two natural products lies at the C(11) position of the tetrahydropyran core; this compound possesses a hydroxyl group, whereas Irciniastatin B features a ketone. nih.govupenn.edu

The divergent approach hinges on a chemoselective deprotection/oxidation sequence performed on an advanced intermediate from the this compound synthesis. nih.govnih.govupenn.edu The C(11)-hydroxyl group of a protected precursor is selectively oxidized to the corresponding ketone to yield the core of Irciniastatin B. nih.govacs.org This oxidation has been effectively achieved using AZADO-catalyzed conditions. acs.org Early attempts at this strategy were complicated by the instability of certain protecting groups, such as the SEM ether, which led to the adoption of more robust 3,4-dimethoxybenzyl (DMB) ethers to successfully complete the first total synthesis of Irciniastatin B. upenn.edu

The structural relationship between the two compounds was definitively confirmed by the chemical conversion of synthetic (−)-Irciniastatin B back to (+)-Irciniastatin A. nih.gov Treatment of the C(11)-ketone of Irciniastatin B with the reducing agent sodium borohydride (B1222165) (NaBH₄) yielded a mixture of (+)-Irciniastatin A and its C(11) epimer, epi-C(11)-irciniastatin A, thus solidifying the structural assignment. nih.gov This unified strategy is significant as it enables late-stage diversification for creating analogues to probe the structure-activity relationships related to the C(11) substituent. nih.govnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Essential Structural Elements for Biological Activity

Through the synthesis and biological evaluation of a multitude of analogues, key regions of the Irciniastatin A molecule have been identified as critical for its potent antiproliferative properties. These include the stereochemistry and oxidation state of the C(11) position, the nature of the unsaturated side chain, and the functionalities within the tetrahydropyran (B127337) core.

The C(11) position on the tetrahydropyran ring has been a focal point of SAR studies. The natural product this compound possesses a hydroxyl group at this position. Its counterpart, Irciniastatin B, features a ketone at the same position and exhibits even more potent cytotoxicity, suggesting that the sp² hybridization at C(11) is favorable for activity. nih.gov

Interestingly, an analogue where the C(11)-hydroxyl group is absent, known as (+)-C(11)-deoxy-irciniastatin A, was found to be 3 to 10 times more cytotoxic than this compound itself. nih.gov This indicates that the C(11)-hydroxyl group is not a prerequisite for high potency. Furthermore, the stereochemistry at C(11) has been shown to be of significant importance. The epimer of this compound at the C(11) position, epi-C(11)-irciniastatin A, displays a similar activity profile to the natural compound, suggesting some degree of tolerance for stereochemical inversion at this site. acs.org

| Compound | Modification at C(11) | Relative Cytotoxicity |

|---|---|---|

| This compound | Hydroxyl (R-configuration) | Baseline |

| Irciniastatin B | Ketone | More potent than this compound |

| (+)-C(11)-deoxy-irciniastatin A | Hydrogen (Deoxy) | 3-10 times more potent than this compound |

| epi-C(11)-irciniastatin A | Hydroxyl (S-configuration) | Similar to this compound |

The "psymberate" unsaturated side chain is another critical determinant of this compound's biological activity. SAR studies have demonstrated that while the entire side chain is important, certain features are more crucial than others. Substitutions at the C4 and C5 positions within the side chain have been found to be important for cytotoxicity. nih.gov

Interestingly, the terminal double bond is not absolutely essential for activity. nih.gov Analogues in which the terminal olefin was replaced by an aryl group retained potent biological activity. This suggests that the presence of a π-system at this position is a key contributor to potency. Conversely, significant alterations to the side chain have detrimental effects. Truncating the side chain to a simple methyl group resulted in a dramatic loss of activity. tdl.org Similarly, converting the terminal double bond to a hydroxyl group led to a 650-fold decrease in potency, highlighting the sensitivity of this region to modification. tdl.org

| Side Chain Modification | Effect on Cytotoxicity |

|---|---|

| Truncation to a methyl group | Dramatically reduced activity tdl.org |

| Conversion of terminal olefin to a hydroxyl group | Significantly reduced activity (650-fold decrease) tdl.org |

| Replacement of terminal olefin with an aryl group | Potent activity retained |

The tetrahydropyran core of this compound is adorned with several functional groups, including a methoxy (B1213986) group at C(8) and an acid-labile N,O-aminal moiety, a common feature in the pederin (B1238746) family of natural products. acs.org To probe the necessity of these functionalities, a simplified or "diminutive" analogue, (+)-C(8)-desmethoxy-C(11)-deoxy-C(12)-didesmethylirciniastatin, was synthesized. acs.org This analogue lacks the C(8)-methoxy group, the C(11)-oxygenation, and the gem-dimethyl group at C(12). acs.org Despite these substantial simplifications, the resulting compound retained significant antiproliferative activity in the nanomolar range. acs.org This finding suggests that while the C(8)-methoxy group is a characteristic feature of the natural product, it is not an absolute requirement for potent biological activity. acs.org

Design and Synthesis of Simplified Analogues

The structural complexity of this compound poses a significant hurdle to its synthesis and further development. This has spurred efforts to design and synthesize simplified analogues that are more readily accessible while preserving the desired biological activity.

A key strategy in the design of simplified analogues involves the systematic removal of synthetically challenging structural elements that are hypothesized to be non-essential for cytotoxicity. acs.org The successful synthesis of (+)-C(8)-desmethoxy-C(11)-deoxy-C(12)-didesmethylirciniastatin is a prime example of this approach. acs.org The retrosynthetic analysis of this diminutive analogue identified key disconnections that would allow for a convergent synthesis, uniting the side chain with a simplified tetrahydropyran core. nih.gov This strategy not only provides a more efficient route to potentially active compounds but also yields valuable insights into the minimal structural requirements for cytotoxicity.

Further SAR studies have focused on the tolerance of key positions to various functional groups. The C(11) position, in particular, has been shown to be highly tolerant of a variety of nonpolar functional groups with either the R or S configuration. acs.org For instance, functionalization of the C(11)-hydroxyl group to an acetyl or benzoyl ester led to the retention of cytotoxicity at the subnanomolar level. While the benzoate (B1203000) analogue showed a roughly 5-fold decrease in activity compared to this compound, the acetate (B1210297) analogue displayed a similar activity profile. This tolerance for substitution at C(11) opens up possibilities for the development of prodrugs or for the attachment of molecular probes to investigate the mechanism of action.

| Compound | Modification at C(11) | Effect on Cytotoxicity |

|---|---|---|

| This compound | Hydroxyl | Baseline |

| C(11)-Acetyl analogue | Acetyl ester | Retention of subnanomolar cytotoxicity |

| C(11)-Benzoyl analogue | Benzoyl ester | ~5-fold decrease in activity compared to this compound |

Methodologies for In Vitro Biological Evaluation in SAR Studies

The exploration of this compound's structure-activity relationships (SAR) and the development of its analogs rely on a suite of precise in vitro biological evaluation techniques. These methodologies are designed to quantify the cytotoxic potency of new compounds, assess their selectivity for cancer cells over healthy cells, and predict their metabolic fate. The primary goals of these evaluations are to identify modifications to the this compound scaffold that retain or enhance potent anticancer activity while improving therapeutic potential. nih.gov

Cell Viability Assays for Proliferative and Quiescent Cell Lines

A cornerstone of the biological evaluation of this compound analogs is the use of cell viability assays. nih.gov These assays measure the number of living, healthy cells in a sample after exposure to a test compound and are fundamental in determining a compound's cytotoxic or anti-proliferative effects.

In the context of this compound SAR studies, these assays are critically performed on two distinct types of cell lines:

Proliferative Cancer Cell Lines: To determine the anticancer potency, analogs are tested against a panel of actively dividing cancer cell lines. Commonly used examples include A2058 (melanoma), H522-T1 (non-small cell lung cancer), and HCT-116 (colon cancer). nih.gov The data generated from these assays, typically expressed as an IC50 value (the concentration required to inhibit 50% of cell growth), reveals how structural modifications impact the compound's ability to target and kill cancer cells.

Quiescent, Non-Cancerous Cell Lines: To gauge the potential for off-target toxicity, the cytotoxicity of the analogs is also measured against non-proliferating, or quiescent, cell lines. nih.gov Immortalized human fibroblasts, such as IMR-90, are frequently used for this purpose. nih.govacs.org Testing against quiescent cells is crucial because an ideal therapeutic candidate should be significantly more toxic to rapidly dividing cancer cells than to healthy, non-dividing cells. nih.gov

The dual-testing approach against both proliferative and quiescent cells is essential for building a comprehensive understanding of an analog's biological activity profile.

Comparative Cytotoxicity Profiling and Selectivity Assessment

By comparing the IC50 values obtained from both cancer and normal cell lines, researchers can perform a comparative cytotoxicity analysis and calculate a selectivity index. This index is a quantitative measure of a compound's preference for killing tumor cells over normal cells and is a key factor in prioritizing analogs for further development. nih.gov

The selectivity is defined by the ratio of the IC50 value in the quiescent cell line to the IC50 value in the tumor cell line (IC50(IMR-90) : IC50(tumor cell line)). nih.govacs.org A higher selectivity index indicates a more favorable therapeutic window, suggesting the compound has greater potential as a drug lead. nih.gov

SAR studies on this compound have yielded significant insights:

Simplification of the Core: An analog, (+)-C(8)-desmethoxy-C(11)-deoxy-C(12)-didesmethylirciniastatin (compound 6 ), which lacks three structurally complex features of the natural product, retained significant cytotoxic activity in the nanomolar range (IC50 = 160 nM), though this was an approximately 800-fold decrease in activity compared to this compound in the same assay. nih.govacs.org

Tolerance at C(11) Position: The C(11) position has been shown to be highly tolerant of various functional groups. nih.gov For example, epi-C(11)-irciniastatin A (compound 7 ), where the stereochemistry at C(11) is inverted, displayed a biological activity profile nearly identical to that of natural this compound. nih.govacs.org Furthermore, converting the C(11)-hydroxyl group into acetyl (compound 8 ) or benzoyl (compound 9 ) esters led to the retention of cytotoxicity at the subnanomolar level. nih.govacs.org

Irciniastatin B Scaffold: Research suggests that the Irciniastatin B scaffold, which has a different oxidation state at the C(11) position, and its related analogs may possess higher selectivity for cancer cells over non-proliferating cells compared to this compound and its derivatives. nih.govacs.org

| Entry | Compound | IC50 (HCT-116) (nM) |

|---|---|---|

| 1 | (+)-Irciniastatin A (1) | 0.2 |

| 2 | (+)-C(8)-desmethoxy-C(11)-deoxy-C(12)-didesmethylirciniastatin (6) | 160 |

Table 1. Antiproliferative IC50 values for this compound and a simplified analog against the HCT-116 colon cancer cell line. acs.org

| Entry | Compound | IC50 (cell line) (nM) (Selectivity Index) | IC50 IMR-90 (nM) | ||

|---|---|---|---|---|---|

| A2058 | H522-T1 | HCT-116 | |||

| 1 | (+)-Irciniastatin A (1) | 0.4 (68) | 1 (27) | 4 (7) | 27 |

| 2 | (−)-Irciniastatin B (2) | 0.5 (114) | 0.8 (71) | 3 (19) | 57 |

| 3 | epi-C(11)-irciniastatin A (7) | 0.4 (85) | 0.9 (38) | 3 (11) | 34 |

| 4 | (+)-C(11)-OAc-irciniastatin A (8) | 0.4 (68) | 0.7 (39) | 2 (14) | 27 |

| 5 | (−)-C(11)-OBz-irciniastatin A (9) | 2.7 (30) | 5.4 (15) | NA | 81 |

| 6 | (+)-C(11)-exo-methylene irciniastatin B (10) | 0.7 (68) | 1.6 (31) | 1 (49) | 49 |

| 7 | (+)-C(11)-O-methyloxime-irciniastatin B (11) | 0.5 (92) | 0.8 (58) | NA | 46 |

Table 2. Cytotoxicity (IC50 in nM) and Selectivity Index (in parentheses) for this compound, B, and C(11)-modified analogs against proliferative cancer cell lines and quiescent IMR-90 fibroblasts. acs.org NA: Not Assayed.

Investigation of Metabolic Stability through LC-HRMS

A crucial aspect of preclinical drug development is determining a compound's metabolic stability, which refers to its susceptibility to being broken down by metabolic enzymes, primarily in the liver. nih.gov High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and standard technique for these investigations. mdpi.com

In a typical in vitro metabolic stability assay, a compound like this compound or its analogs would be incubated with liver microsomes (which contain key metabolic enzymes) over a set time course. nih.gov At various time points, samples are taken and analyzed by LC-HRMS. This analysis allows for the sensitive detection and quantification of the remaining parent compound and the identification of any metabolites formed. mdpi.com From this data, key parameters like the metabolic half-life (t1/2) and intrinsic clearance can be calculated, which help predict the compound's stability and persistence in the body. nih.govnih.gov

While LC-HRMS is a vital methodology in SAR studies for optimizing metabolic properties, specific studies detailing the comprehensive metabolic stability and metabolite identification of this compound using this technique are not widely available in the public research literature. Such investigations would be a critical step in the continued development of any this compound analog as a potential therapeutic agent.

Compound Reference Table

| Number/Name | Chemical Name |

| 1 | This compound (Psymberin) |

| 2 | Irciniastatin B |

| 6 | (+)-C(8)-desmethoxy-C(11)-deoxy-C(12)-didesmethylirciniastatin |

| 7 | epi-C(11)-irciniastatin A |

| 8 | (+)-C(11)-OAc-irciniastatin A |

| 9 | (−)-C(11)-OBz-irciniastatin A |

| 10 | (+)-C(11)-exo-methylene irciniastatin B |

| 11 | (+)-C(11)-O-methyloxime-irciniastatin B |

Research Applications and Future Scientific Directions

Utility in Investigating Cellular Signaling Pathways

Beyond its direct impact on the ribosome, Irciniastatin A has been shown to modulate various cellular signaling pathways, primarily as a consequence of inducing ribotoxic stress. The inhibition of protein synthesis triggers a cascade of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govjst.go.jp

Interestingly, the cellular response to this compound can be cell-type specific. For instance, in human lung carcinoma A549 cells, this compound induces a potent and sustained activation of the extracellular signal-regulated kinase (ERK) pathway, with little activation of p38 MAPK and JNK. jst.go.jpresearchgate.net This sustained ERK activation leads to the ectodomain shedding of tumor necrosis factor receptor 1 (TNFR1). jst.go.jpresearchgate.netjst.go.jp In contrast, in Jurkat cells, this compound-induced activation of p38 MAPK and JNK is mediated by the mitochondrial pathway. jst.go.jp This differential activation of signaling cascades makes this compound a useful tool to investigate the intricate cross-talk and context-dependent regulation of these pathways in different cellular environments.

The compound has also been implicated in the regulation of the eukaryotic translation initiation factor 5A (eIF5A) and its unique post-translational modification, hypusination. biorxiv.orgras.ru While the precise connection is still under investigation, this link opens up new avenues to explore the role of eIF5A in translation elongation and its connection to cellular stress responses.

Advances in Biosynthesis Research and Origin Speculation

The structural complexity of this compound has made its total synthesis a significant challenge and a showcase for the development of novel synthetic strategies. nih.govnih.govacs.orgresearchgate.netacs.org Multiple total syntheses have been reported, each featuring innovative approaches to construct the key structural motifs, including the highly substituted 2,6-trans-tetrahydropyran core, the dihydroisocoumarin moiety, and the acid-sensitive N,O-aminal group. nih.govnih.govacs.org These synthetic achievements not only provide access to the natural product for further biological studies but also pave the way for the creation of new analogs. nih.govnih.gov

A notable aspect of this compound's origin is the speculation that it may be produced by symbiotic bacteria residing within the sponge rather than the sponge itself. nih.gov This hypothesis is supported by the fact that the compound has been isolated from two different sponge species, Ircinia ramose and Psammocinia sp. (from which it was independently isolated and named psymberin). google.comnih.govnih.gov The difficulty in consistently isolating the compound from various sponge extracts further suggests a microbial origin. nih.gov Future research in this area will likely focus on metagenomic analysis of the sponge microbiome to identify the putative gene cluster responsible for this compound biosynthesis. Unraveling the biosynthetic pathway could enable heterologous expression and production of the compound and its precursors, facilitating the generation of novel analogs through biosynthetic engineering.

Computational and Modeling Approaches for Target Interaction Analysis

Computational and modeling studies are increasingly being employed to understand the molecular basis of this compound's interaction with its biological targets. Molecular dynamics (MD) simulations can be used to model the binding of this compound to the ribosome, providing insights into the specific amino acid residues and ribosomal RNA nucleotides that are crucial for its binding affinity and inhibitory activity. These simulations can help to rationalize the structure-activity relationships (SAR) observed for different analogs and guide the design of new compounds with improved properties.

Pharmacophore modeling is another valuable computational tool that can be used to identify the key chemical features of this compound that are essential for its biological activity. acs.org By creating a three-dimensional map of these features, researchers can virtually screen large compound libraries to identify new potential inhibitors that share a similar pharmacophore.

Furthermore, docking studies have been used to explore the potential interaction of this compound with other protein targets. For example, one study identified this compound as a potential inhibitor of the protein kinase Bα (PKBα), also known as Akt. researchgate.netdentalresearchtoday.com While further experimental validation is required, these computational approaches can generate new hypotheses and direct future experimental investigations into the broader biological activities of this compound.

Strategic Design of Next-Generation Analogues for Enhanced Potency or Specificity

The total syntheses of this compound have provided a platform for the strategic design and synthesis of next-generation analogues. nih.govnih.gov The goal of these efforts is to develop compounds with enhanced potency, improved selectivity for cancer cells over normal cells, or a more favorable pharmacological profile.

Structure-activity relationship (SAR) studies have been conducted by systematically modifying different parts of the this compound molecule. acs.orgnih.gov For example, modifications at the C(11) position of the tetrahydropyran (B127337) core have revealed a high degree of functional group tolerance, suggesting that this position can be altered to fine-tune the compound's activity. acs.orgnih.govupenn.edu Simplified analogues, where synthetically challenging structural units have been removed, have also been synthesized and evaluated. acs.orgnih.gov Remarkably, some of these simplified analogues retain nanomolar cytotoxic activity, demonstrating that the entire complex structure of the natural product may not be essential for its potent biological effects. nih.gov

Future design strategies will likely focus on:

Simplification of the molecular scaffold: To improve synthetic accessibility and reduce the cost of production.

Modification of the side chain: To enhance target binding affinity and selectivity.

Introduction of new functional groups: To improve pharmacokinetic properties such as solubility and metabolic stability.

These efforts, guided by computational modeling and a deeper understanding of the compound's mechanism of action, hold the promise of delivering novel this compound-based therapeutic agents for the treatment of cancer and other diseases.

Q & A

Q. What are the key structural features of irciniastatin A, and how do they influence its bioactivity?

this compound contains a substituted trans-2,6-tetrahydropyran core, a dihydroisocoumarin unit, and an N,O-hemiaminal group, which are critical for its cytotoxicity . Structural confirmation relies on advanced techniques like NMR spectroscopy, X-ray crystallography (for synthetic intermediates), and chemical conversion to derivatives (e.g., oxidation of irciniastatin B to this compound) . The stereochemistry at C(11) and C(15) significantly impacts bioactivity, as seen in the differential cytotoxicity between this compound and B .

Q. What methodologies are used to isolate and characterize this compound from marine sources?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) of marine sponges (Ircinia ramosa or Psammocinia spp.), followed by chromatographic separation (HPLC, silica gel). Characterization employs high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the N,O-hemiaminal . Purity is confirmed via HPLC with UV/ECD detection, critical for ensuring biological assay reliability .

Q. How do researchers address contradictions in reported cytotoxicity data between this compound and B?

Discrepancies arise from structural differences at C(11) (irciniastatin B has a hydroxyl group vs. ketone in A). Bioactivity comparisons require standardized assays (e.g., NCI-60 cell line panels) under identical conditions. For example, irciniastatin B shows 10-fold higher toxicity in pancreatic cancer cells, attributed to enhanced membrane permeability or target binding due to its C(11) configuration .

Advanced Research Questions

Q. What synthetic strategies enable the total synthesis of this compound, and what are the key challenges?

A unified synthesis approach uses late-stage diversification:

- Core Construction : Acid-catalyzed cyclization (e.g., camphorsulfonic acid) forms the tetrahydropyran ring, avoiding competing 7-membered ring formation .

- Protection Group Strategy : Orthogonal protecting groups (TBS, SEM) at C(11) and C(15) enable selective deprotection. For example, TBAF selectively removes TBS at C(11), while DDQ cleaves SEM ethers .

- Sidechain Coupling : Crimmins’ conditions (acid chlorides with i-PrMgCl) achieve high-yield amide bond formation (72% yield) . Challenges include stereochemical control during aldol reactions and minimizing epimerization during global deprotection .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

SAR studies focus on modifying the C(11) and C(15) positions:

- C(11) Modifications : Ketone-to-alcohol conversion (this compound → B) alters cytotoxicity. Synthetic analogs with fluorinated or alkylated C(11) groups are screened for improved selectivity .

- C(15) Derivatives : Replacing the hydroxyl group with esters or ethers evaluates pharmacokinetic effects (e.g., metabolic stability) . Assays include in vitro cytotoxicity profiling and in vivo xenograft models, with LC-MS monitoring of metabolite formation .

Q. What experimental designs validate the stereochemical integrity of synthetic this compound intermediates?

- Chiral HPLC : Resolves enantiomers of key intermediates (e.g., tetrahydropyran precursors) .

- NOE Analysis : Confirms spatial proximity of protons in crowded regions (e.g., N,O-hemiaminal) .

- Chemical Correlation : Converting synthetic (−)-irciniastatin B to (+)-irciniastatin A via Dess-Martin oxidation verifies stereochemical assignments .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

- Detailed Protocols : Document reaction conditions (temperature, solvent purity, catalyst loading) to avoid variability. For example, CSA-catalyzed cyclization requires strict moisture control .

- Intermediate Characterization : Provide HRMS, [α]D, and NMR data for all intermediates in supplementary materials .

- Negative Controls : Include attempts with failed protection groups (e.g., TIPS instead of SEM) to guide optimization .

Q. What statistical or computational tools aid in analyzing this compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and putative targets (e.g., 20S proteasome) .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50 values across cell lines .

- Metabolomics : LC-HRMS tracks cellular uptake and degradation pathways, identifying metabolites via spectral libraries .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound intermediates?

Variability often stems from protection group stability. For example, SEM ethers improve isolation yields (78% vs. 15% with TIPS) by reducing side reactions . Cross-lab validation through independent synthesis (e.g., via the Pettit or Crews routes) and third-party NMR verification are recommended .

Q. What ethical and practical considerations apply to in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.